

Head-to-Head Comparison: MS8847 vs. MS8815 in EZH2 Degradation

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A comprehensive analysis of two prominent EZH2 PROTAC degraders for researchers in oncology and drug development.

This guide provides a detailed, data-driven comparison of **MS8847** and MS8815, two proteolysis-targeting chimeras (PROTACs) designed to degrade the enhancer of zeste homolog 2 (EZH2). EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a critical epigenetic regulator implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and triple-negative breast cancer (TNBC).[1][2] Unlike traditional small molecule inhibitors that only block the catalytic activity of EZH2, PROTACs like **MS8847** and MS8815 are engineered to induce the complete degradation of the EZH2 protein, thereby addressing both its canonical and non-canonical oncogenic functions.[1][3]

Overview and Mechanism of Action

Both MS8847 and MS8815 are heterobifunctional molecules that function as EZH2 PROTAC degraders.[4][5] They are designed to simultaneously bind to EZH2 and an E3 ubiquitin ligase, specifically the von Hippel-Lindau (VHL) E3 ligase.[3][6] This induced proximity facilitates the ubiquitination of EZH2, marking it for degradation by the 26S proteasome.[2] This mechanism of action leads to the elimination of the entire EZH2 protein, offering a more comprehensive approach to target its oncogenic roles compared to catalytic inhibition alone.[3]

Recent studies have highlighted that **MS8847** is a novel and highly potent EZH2 PROTAC degrader.[3] It has demonstrated superior EZH2 degradation and anti-proliferative effects in



multiple MLL-rearranged (MLL-r) acute myeloid leukemia (AML) cell lines when compared to previously reported EZH2 PROTACs, including MS8815.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data comparing the performance of **MS8847** and MS8815.

Table 1: In Vitro Potency and Efficacy

Parameter	MS8847	MS8815	Cell Line(s)	Reference(s)
EZH2 Degradation	Complete degradation at 0.1 - 0.3 µM (24h)	Noticeable degradation at 0.3 µM (48h)	EOL-1 (AML)	[3]
Anti-proliferative Activity (IC50)	0.11 μM (5 days)	0.42 μM (5 days)	EOL-1 (AML)	[3]
EZH2 Inhibition (IC50)	Not explicitly stated	8.6 nM	Biochemical Assay	[5]
EZH1 Inhibition (IC50)	Not explicitly stated	62 nM	Biochemical Assay	[5]
EZH2 Degradation (DC50)	Not explicitly stated	140 nM	MDA-MB-453 (TNBC)	[5][7]

Table 2: Pharmacokinetic Properties



Parameter	MS8847	MS8815	Administration Route	Reference(s)
Maximum Plasma Concentration (Cmax)	3.9 μΜ	Bioavailable (details not specified)	50 mg/kg IP (mice)	[3][8]
Time to Cmax (Tmax)	4 hours	Not specified	50 mg/kg IP (mice)	[3]
Plasma Concentration at 9h	> 1 µM	Not specified	50 mg/kg IP (mice)	[3]
Tolerability	Well-tolerated at 50 mg/kg	Not specified	50 mg/kg IP (mice)	[3]

Experimental ProtocolsWestern Blot Analysis for EZH2 Degradation

Objective: To determine the extent of EZH2 protein degradation following treatment with **MS8847** or MS8815.

Protocol:

- Cell Culture and Treatment: Cancer cell lines (e.g., EOL-1, MV4;11, RS4;11 for AML; BT549 for TNBC) are seeded and cultured under standard conditions.[3][9] Cells are then treated with varying concentrations of MS8847, MS8815, or a vehicle control (DMSO) for a specified duration (e.g., 24 or 48 hours).[3][8]
- Cell Lysis: After treatment, cells are harvested and lysed using a suitable lysis buffer containing protease inhibitors to prevent protein degradation.
- Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay, such as the BCA assay.



- SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for EZH2. A loading control antibody (e.g., β-Actin) is also used to ensure equal protein loading.[3]
- Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3]
- Analysis: The intensity of the EZH2 band is quantified and normalized to the loading control
 to determine the relative level of EZH2 protein.

Cell Viability Assay (WST-8/CCK-8)

Objective: To assess the anti-proliferative effects of MS8847 and MS8815 on cancer cells.

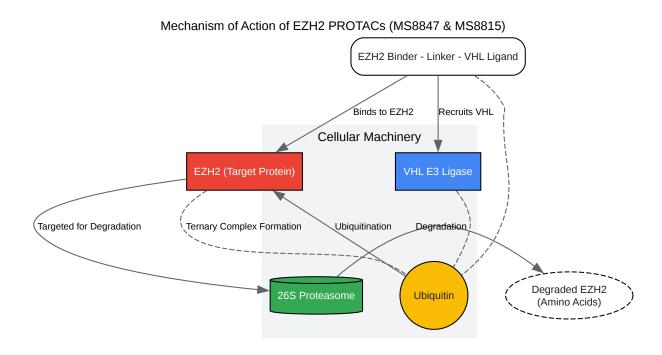
Protocol:

- Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
- Compound Treatment: The cells are treated with a serial dilution of MS8847, MS8815, or a vehicle control for a specified period (e.g., 5 days).[3]
- WST-8 Reagent Addition: At the end of the treatment period, a water-soluble tetrazolium salt (WST-8) reagent (e.g., CCK-8) is added to each well.
- Incubation: The plates are incubated for a period of 1-4 hours, allowing viable cells to metabolize the WST-8 into a formazan dye.
- Absorbance Measurement: The absorbance of the formazan product is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
- Data Analysis: The cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by



50%, is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[3]

Visualizations



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Caption: Mechanism of action for EZH2 PROTACs MS8847 and MS8815.





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Caption: Workflow for the comparative evaluation of MS8847 and MS8815.

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